4-Bromo-2,6-bis-hydroxymethyl-phenol 4-Bromo-2,6-bis-hydroxymethyl-phenol
Brand Name: Vulcanchem
CAS No.: 6296-63-5
VCID: VC1971931
InChI: InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
SMILES: C1=C(C=C(C(=C1CO)O)CO)Br
Molecular Formula: C8H9BrO3
Molecular Weight: 233.06 g/mol

4-Bromo-2,6-bis-hydroxymethyl-phenol

CAS No.: 6296-63-5

Cat. No.: VC1971931

Molecular Formula: C8H9BrO3

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-bis-hydroxymethyl-phenol - 6296-63-5

Specification

CAS No. 6296-63-5
Molecular Formula C8H9BrO3
Molecular Weight 233.06 g/mol
IUPAC Name 4-bromo-2,6-bis(hydroxymethyl)phenol
Standard InChI InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Standard InChI Key YODIAPFXESLZGY-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1CO)O)CO)Br
Canonical SMILES C1=C(C=C(C(=C1CO)O)CO)Br

Introduction

Chemical Properties and Structure

4-Bromo-2,6-bis-hydroxymethyl-phenol (CAS: 6296-63-5) is characterized by a phenol core with a bromine substituent at position 4 and two hydroxymethyl groups at positions 2 and 6. The molecular formula is C8H9BrO3 with a molecular weight of 233.06 g/mol .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 4-Bromo-2,6-bis-hydroxymethyl-phenol:

PropertyValueSource
Molecular FormulaC8H9BrO3
Molecular Weight233.06 g/mol
Melting Point150°C (decomposition)
Boiling Point376.5±11.0°C (Predicted)
Density1.769±0.06 g/cm³ (Predicted)
pKa9.33±0.23 (Predicted)
AppearanceColorless needles (recrystallized)
Storage Temperature2-8°C

Crystal Structure

The crystal structure of 4-Bromo-2,6-bis-hydroxymethyl-phenol has been determined and reported in crystallographic studies. The compound crystallizes in a monoclinic system with space group P12(1)/c1 (No. 14), with unit cell parameters: a = 7.365(4) Å, b = 14.479(4) Å, c = 8.433(2) Å, β = 112.72(3)°, and unit cell volume V = 829.5 ų . The crystal structure reveals extensive hydrogen bonding patterns, with all hydroxyl groups participating in both donor and acceptor hydrogen bonds .

Synthesis Methods

The synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol typically involves the reaction of 4-bromophenol with formaldehyde in the presence of sodium hydroxide . This reaction follows the principles of electrophilic aromatic substitution, where the hydroxymethyl groups are introduced at the ortho positions relative to the phenolic hydroxyl group.

The reaction conditions are crucial for optimal yield and purity. The synthesis is typically carried out under basic conditions, with sodium hydroxide acting as both a catalyst and a base. The reaction proceeds at elevated temperatures, and the product can be recrystallized from ethyl acetate to obtain colorless needles with a melting point of 423-424 K (150-151°C) .

Applications

As a Chemosensor

4-Bromo-2,6-bis-hydroxymethyl-phenol has demonstrated significant utility as a chemosensor for fluoride (F⁻) ions in aqueous media . This application leverages the compound's structural features, particularly the hydroxyl groups, which can interact with fluoride ions through hydrogen bonding. The detection mechanism likely involves spectroscopic changes upon interaction with fluoride ions, making it a valuable tool for environmental and analytical chemistry applications.

Metal Complexation

One of the most significant applications of 4-Bromo-2,6-bis-hydroxymethyl-phenol is its ability to form complexes with various transition metal ions. The compound acts as a multidentate ligand due to the presence of three oxygen atoms (the phenolic oxygen and two hydroxymethyl groups) that can coordinate to metal centers .

Several metal complexes have been reported, including:

  • Platinum(II) complexes with 4-Bromo-2,6-bis-hydroxymethyl-phenol and nicotinamide

  • Copper(II) complexes

  • Palladium(II) complexes

  • Gold(III) complexes

These complexes exhibit diverse structural features and biological activities, making them valuable in medicinal chemistry and materials science.

Biological Activity

Antimicrobial Properties

Studies have demonstrated that both 4-Bromo-2,6-bis-hydroxymethyl-phenol and its metal complexes possess antimicrobial activities against various bacterial and fungal strains . A platinum(II) complex involving 4-Bromo-2,6-bis-hydroxymethyl-phenol and nicotinamide displayed moderate antibacterial and antifungal activities in vitro .

Cytotoxicity

CompoundIC50 (µM)
4-Bromo-2,6-bis-hydroxymethyl-phenol0.40 ± 1.20
Nicotinamide0.48 ± 1.23
Platinum(II) Complex0.34 ± 1.17
BHT (reference)0.28 ± 1.32

The antioxidant activity was found to increase as a result of the electron-withdrawing effect of the platinum(II) ion, suggesting that metal complexation can enhance the compound's radical scavenging ability .

Structural Analysis of Metal Complexes

The interaction of 4-Bromo-2,6-bis-hydroxymethyl-phenol with metal ions leads to the formation of complexes with distinct structural features. For the platinum(II) complex with nicotinamide, spectroscopic and thermal analyses have provided insights into its structure and stability.

The platinum(II) complex reportedly has a proposed structure where two platinum atoms are connected via a phenolic oxygen and a chloride bridge. The 4-Bromo-2,6-bis-hydroxymethyl-phenol molecule coordinates to the platinum centers through its oxygen atoms, with nicotinamide molecules also participating in the coordination sphere .

Nuclear Magnetic Resonance (NMR) spectroscopy has revealed shifts in the CH2 moieties bound to oxygen atoms in the complex compared to the free ligand, indicating coordination through these functional groups. Additionally, the disappearance of OH peaks in the complex's NMR spectrum further supports the involvement of hydroxyl groups in coordination .

Thermal analysis of the platinum(II) complex showed a multi-step decomposition pattern:

  • First step (25-200°C): 0.3% weight loss, attributed to possible water molecules

  • Second step (200-600°C): 56.6% weight loss, corresponding to the organic compound and chloride

  • Third step (600-800°C): Formation of platinum oxide (PtO)

  • Fourth step (800-1000°C): Reduction to metallic platinum

Spectroscopic Properties

Spectroscopic analysis of 4-Bromo-2,6-bis-hydroxymethyl-phenol provides valuable information about its structure and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize the compound and its metal complexes.

In the 1H NMR spectrum of the compound, characteristic signals corresponding to the aromatic protons, hydroxymethyl groups, and the phenolic hydroxyl group can be observed. When complexed with metal ions, significant shifts in these signals occur, particularly for the CH2 moieties bound to oxygen atoms, indicating coordination through these functional groups .

The stability of the platinum(II) complex in physiological buffer has been assessed using UV-Visible spectrophotometry. The electronic spectra of the complex, particularly transitions between 250 and 450 nm, remain stable over an 18-hour period, confirming the stability of the complex under physiological conditions .

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